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Compound Name: beta-Lapachone

Cat. No.: B1683895 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular redox reactions and

a substrate for enzymes that regulate metabolism, DNA repair, and stress resistance, such as

sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Cancer cells exhibit altered NAD⁺

metabolism to support their high proliferation rates and anabolic needs.[3] Beta-lapachone (β-

lap), a naturally derived ortho-naphthoquinone, serves as a powerful pharmacological tool to

investigate NAD⁺-dependent pathways in cancer.[4][5] Its cytotoxicity is bioactivated by

NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various

solid tumors, including pancreatic, breast, lung, and prostate cancers, while having low

expression in normal tissues.[6][7] This tumor-selective action makes β-lapachone an excellent

agent for studying the consequences of acute NAD⁺ depletion in cancer cells.

Mechanism of Action: NQO1-Dependent NAD⁺
Depletion
The primary mechanism of β-lapachone's anti-cancer activity is initiated by its reduction by

NQO1.[7] This process triggers a futile redox cycle that rapidly consumes NAD(P)H, generating

a massive burst of reactive oxygen species (ROS), particularly superoxide and hydrogen

peroxide (H₂O₂).[8][9] The resulting high oxidative stress induces extensive DNA single-strand

breaks.[4][10] This DNA damage leads to the hyperactivation of PARP1, a key DNA repair
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enzyme.[11][12] PARP1 utilizes NAD⁺ as a substrate to synthesize poly(ADP-ribose) (PAR)

chains on target proteins.[8][13] The massive consumption of NAD⁺ by hyperactivated PARP1

leads to a rapid and catastrophic depletion of cellular NAD⁺ and subsequently ATP pools, a

process termed "NAD⁺-keresis".[5][6] This severe energy crisis ultimately results in a unique

form of programmed necrosis in NQO1-positive cancer cells.[3][11]
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Figure 1. β-Lapachone signaling pathway.
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Figure 2. General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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